REACTION_CXSMILES
|
[CH3:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH3:17][N:18]([CH3:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[C:26]1(C)[CH:31]=[CH:30][C:29](S([O-])=O)=[CH:28][CH:27]=1.[Na+]>C(O)C>[CH4:1].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([C:12]2[C:30]([C:22]3[CH:23]=[CH:24][C:19]([N:18]([CH3:25])[CH3:17])=[CH:20][CH:21]=3)=[C:31]([S:2]([CH3:1])(=[O:5])=[O:3])[CH:26]=[CH:27][C:28]=2[CH3:29])=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
sodium p-toluenesulfinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH3:17][N:18]([CH3:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[C:26]1(C)[CH:31]=[CH:30][C:29](S([O-])=O)=[CH:28][CH:27]=1.[Na+]>C(O)C>[CH4:1].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([C:12]2[C:30]([C:22]3[CH:23]=[CH:24][C:19]([N:18]([CH3:25])[CH3:17])=[CH:20][CH:21]=3)=[C:31]([S:2]([CH3:1])(=[O:5])=[O:3])[CH:26]=[CH:27][C:28]=2[CH3:29])=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
sodium p-toluenesulfinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH3:17][N:18]([CH3:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[C:26]1(C)[CH:31]=[CH:30][C:29](S([O-])=O)=[CH:28][CH:27]=1.[Na+]>C(O)C>[CH4:1].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([C:12]2[C:30]([C:22]3[CH:23]=[CH:24][C:19]([N:18]([CH3:25])[CH3:17])=[CH:20][CH:21]=3)=[C:31]([S:2]([CH3:1])(=[O:5])=[O:3])[CH:26]=[CH:27][C:28]=2[CH3:29])=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
sodium p-toluenesulfinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH3:17][N:18]([CH3:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[C:26]1(C)[CH:31]=[CH:30][C:29](S([O-])=O)=[CH:28][CH:27]=1.[Na+]>C(O)C>[CH4:1].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([C:12]2[C:30]([C:22]3[CH:23]=[CH:24][C:19]([N:18]([CH3:25])[CH3:17])=[CH:20][CH:21]=3)=[C:31]([S:2]([CH3:1])(=[O:5])=[O:3])[CH:26]=[CH:27][C:28]=2[CH3:29])=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
sodium p-toluenesulfinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH3:17][N:18]([CH3:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[C:26]1(C)[CH:31]=[CH:30][C:29](S([O-])=O)=[CH:28][CH:27]=1.[Na+]>C(O)C>[CH4:1].[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([C:12]2[C:30]([C:22]3[CH:23]=[CH:24][C:19]([N:18]([CH3:25])[CH3:17])=[CH:20][CH:21]=3)=[C:31]([S:2]([CH3:1])(=[O:5])=[O:3])[CH:26]=[CH:27][C:28]=2[CH3:29])=[CH:10][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
sodium p-toluenesulfinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |